molecular formula C13H24O2 B087161 Citronellyl propionate CAS No. 141-14-0

Citronellyl propionate

Cat. No. B087161
CAS RN: 141-14-0
M. Wt: 212.33 g/mol
InChI Key: POPNTVRHTZDEBW-UHFFFAOYSA-N
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Description

Synthesis Analysis

Molecular Structure Analysis

Citronellyl propionate's structure is characterized by its ester functional group, which is the result of the reaction between the hydroxyl group of citronellol and the carbonyl group of propionic acid or its anhydride. The molecular structure analysis and characterization have been supported by techniques such as FT-IR and NMR spectroscopy, providing detailed insights into its chemical structure and confirming the successful synthesis of the compound (Jia Yun-bin, 2014).

Scientific Research Applications

  • The enzyme Candida antarctica lipase B has been used to synthesize citronellyl esters, including citronellyl propionate, in solvent-free media. Lozano et al. (2007) found that the synthesis of these esters can be improved by coating the biocatalyst particles with alkyl imidazolium-based ionic liquids (Lozano et al., 2007).

  • Enzymatic esterification of citronella essential oil can produce geranyl and citronellyl esters. Paroul et al. (2011) explored this for the production of citronellyl propionate in a solvent-free system using a commercial immobilized lipase as a catalyst, achieving approximately 90% conversion (Paroul et al., 2011).

  • Citronellyl propionate has potential as an aroma precursor. Oka et al. (1998) isolated citronellyl β-sophoroside as an aroma precursor of citronellol from Rosa damascena var. bulgaria, demonstrating its application in fragrance industries (Oka et al., 1998).

  • Citronellyl compounds, including citronellyl propionate, have been found to be highly repellent to birds, such as European starlings. Hile (2004) studied several citronellyl compounds and found them effective as nonlethal vertebrate repellents (Hile, 2004).

properties

IUPAC Name

3,7-dimethyloct-6-enyl propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O2/c1-5-13(14)15-10-9-12(4)8-6-7-11(2)3/h7,12H,5-6,8-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POPNTVRHTZDEBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OCCC(C)CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8047187
Record name Citronellyl propionate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless liquid/fruity-rosy odour
Record name Citronellyl propionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/289/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

miscible with alcohol, most fixed oils; insoluble in water, 1 ml in 4 ml 80% alcohol gives clear soln (in ethanol)
Record name Citronellyl propionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/289/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.877-0.886
Record name Citronellyl propionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/289/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Citronellyl propionate

CAS RN

141-14-0, 94086-40-5
Record name Citronellyl propionate
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Record name Citronellyl propionate
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Record name (+)-3,7-Dimethyloct-6-enyl propionate
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Record name 6-Octen-1-ol, 3,7-dimethyl-, 1-propanoate
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Record name Citronellyl propionate
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Record name Citronellyl propionate
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Record name (+)-3,7-dimethyloct-6-enyl propionate
Source European Chemicals Agency (ECHA)
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Record name CITRONELLYL PROPIONATE
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Record name Citronellyl propionate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
447
Citations
G Reineccius - Source Book of Flavors, 1994 - Springer
The following data for organic chemicals is presented in tabular alphabetical format (Table 10-1) to provide a ready source of information of direct and immediate concern to the flavorist …
Number of citations: 0 link.springer.com
P Lozano, R Piamtongkam, K Kohns, T De Diego… - Green …, 2007 - pubs.rsc.org
… are among the most important flavour and fragrance compounds used in the food, beverage, cosmetic and pharmaceutical industries (eg citronellyl acetate and citronellyl propionate …
Number of citations: 81 pubs.rsc.org
EFSA Panel on Additives and Products or … - EFSA …, 2016 - Wiley Online Library
… [05.021], 2,6-dimethylhept-5-enal [05.074], citronellic acid [08.036], citronellyl acetate [09.012], citronellyl butyrate [09.049], citronellyl formate [09.078] and citronellyl propionate [09.129] …
Number of citations: 14 efsa.onlinelibrary.wiley.com
A Staudt, CRA Malafaia, I Itabaiana Júnior… - Available at SSRN … - papers.ssrn.com
… Citronellyl propionate exhibited the lower productivity along … Citronellyl propionate and laurate products were selected for … As an example we highlight citronellyl propionate production, …
Number of citations: 0 papers.ssrn.com
G Aquilina, G Azimonti, V Bampidis… - EFSA …, 2016 - air.unimi.it
… [05.021], 2,6-dimethylhept-5-enal [05.074], citronellic acid [08.036], citronellyl acetate [09.012], citronellyl butyrate [09.049], citronellyl formate [09.078] and citronellyl propionate [09.129] …
Number of citations: 1 air.unimi.it
Y Wu, HP Chen, JY Wei, K Yang… - Natural Product …, 2014 - journals.sagepub.com
… were isolated and identified as nerolacetate, nerol, citronellyl propionate and α-terpineol. It was … Nerolacetate, nerol, citronellyl propionate and α-terpineol were strongly repellent (100%, …
Number of citations: 9 journals.sagepub.com
OA Lawal, AH Hutchings, O Oyedeji - Journal of Essential Oil …, 2010 - Taylor & Francis
… Furthermore, citronellyl propionate (3.4%) was the main sesquiterpene identified … (9.8%), isomethone (9.2%), α-terpineol (4.5%) and citronellyl propionate (3.4%). … citronellyl propionate …
Number of citations: 16 www.tandfonline.com
J Guo, Z He, S Wu, M Zeng, J Chen - Food Hydrocolloids, 2020 - Elsevier
… how the flavor compounds concentration affect its interaction with SPI in an aqueous medium, the interaction with citronellal, citronellol, citronellyl acetate and citronellyl propionate with …
Number of citations: 40 www.sciencedirect.com
BRR Rao, PN Kaul, KV Syamasundar… - Bioresource Technology, 2002 - Elsevier
The essential oil of rose-scented geranium (Pelargonium species, family: Geraniaceae) obtained through steam or water plus steam distillation of shoot biomass is extensively used in …
Number of citations: 112 www.sciencedirect.com
G Buchbauer, L Jirovetz, VK Kaul - Journal of Essential Oil …, 1995 - Taylor & Francis
… butyl acetate camphor 0-caryophyllene 1,8-cineole citronella1 citronellol citronellyl acetate citronellyl propionate 3-decen-3-one dihydrojasmone* dihydrojasmone lactone* dodecanal …
Number of citations: 27 www.tandfonline.com

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